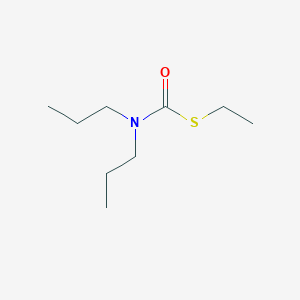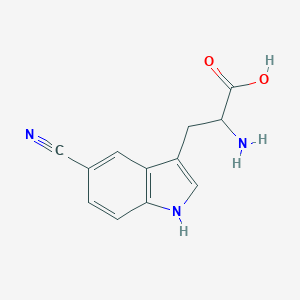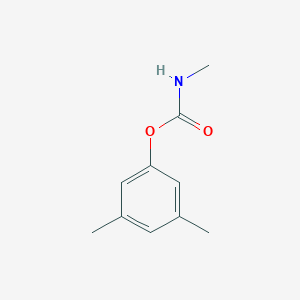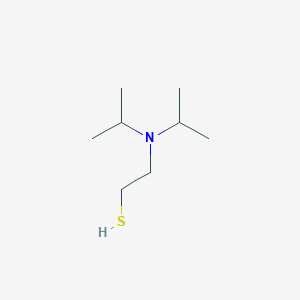
Tiofanato
Descripción general
Descripción
El Tiofanato es un fungicida sistémico de amplio espectro perteneciente a la clase de los benzimidazoles. Se utiliza ampliamente en la agricultura para controlar una variedad de enfermedades fúngicas en cultivos como el trigo, el arroz, el algodón, las verduras y las frutas. El this compound es conocido por su capacidad para inhibir la síntesis de β-tubulina, la cual es esencial para la división celular fúngica .
Aplicaciones Científicas De Investigación
El Tiofanato tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El Tiofanato ejerce sus efectos fungicidas inhibiendo la síntesis de β-tubulina, una proteína esencial para la formación de microtúbulos durante la división celular. Esta inhibición interrumpe el proceso mitótico, lo que lleva a la muerte de las células fúngicas . El metabolito principal responsable de esta acción es el carbendazim, el cual se une a la β-tubulina y evita su polimerización .
Análisis Bioquímico
Biochemical Properties
Thiophanate interacts with β-tubulin, inhibiting its synthesis . This interaction disrupts the formation of microtubules, essential components of the cell’s cytoskeleton, thereby inhibiting cell division and growth in fungi.
Cellular Effects
Thiophanate’s primary cellular effect is the disruption of cell division. By inhibiting β-tubulin synthesis, it prevents the formation of the mitotic spindle necessary for chromosome separation during cell division . This leads to cell cycle arrest and ultimately cell death in fungi.
Molecular Mechanism
Thiophanate’s mechanism of action involves binding to β-tubulin and inhibiting its polymerization . This prevents the formation of microtubules, leading to disruption of various cellular processes, including cell division.
Temporal Effects in Laboratory Settings
Thiophanate is rapidly and almost completely absorbed after oral administration, with approximately 47% excreted in urine and approximately 40% in bile within 48 hours of administration . Its plasma half-lives were found to be between 1.6 and 2.8 hours .
Metabolic Pathways
Thiophanate is metabolized in the body, with the major urinary metabolite being 5-hydroxycarbendazim sulfate . Minor metabolites include 4- and 5-hydroxythiophanate-methyl .
Transport and Distribution
Thiophanate is widely distributed in the body, with the highest levels found in the liver and thyroid . It is rapidly excreted, suggesting efficient transport mechanisms.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Tiofanato se sintetiza mediante un proceso de varios pasos que involucra la reacción de tiocianato de sodio, cloroformiato de metilo, N,N-dimetil anilina y o-fenilendiamina. La reacción generalmente ocurre en un solvente orgánico polar como acetato de etilo o dicloroetano en condiciones anhidras .
Métodos de Producción Industrial: En entornos industriales, la preparación de this compound involucra el uso de solventes solubles en agua para reducir el requisito de contenido de agua, ahorrando así energía y reduciendo los residuos. El proceso incluye pasos de neutralización y centrifugación para reciclar las aguas residuales, lo que lo hace más ecológico .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Tiofanato experimenta diversas reacciones químicas, incluyendo:
Reactivos y Condiciones Comunes:
Oxidación: El cloruro de hierro(III) se utiliza comúnmente como agente oxidante.
Hidrólisis: Las condiciones alcalinas, como la solución de hidróxido de sodio, facilitan la hidrólisis.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el this compound en condiciones suaves.
Productos Principales:
Oxidación: Derivados disulfuro.
Hidrólisis: Carbendazim.
Sustitución: Diversos derivados de this compound sustituidos.
Comparación Con Compuestos Similares
El Tiofanato a menudo se compara con otros fungicidas benzimidazoles como el benomyl y el carbendazim:
Benomyl: Más efectivo que el this compound, pero tiene un modo de acción similar.
Carbendazim: Un metabolito directo del this compound con propiedades fungicidas similares.
This compound-metilo: Un derivado del this compound con propiedades químicas ligeramente diferentes, pero una actividad biológica similar.
Unicidad: La característica única del this compound radica en su actividad de amplio espectro y su naturaleza sistémica, lo que le permite ser absorbido y translocado dentro de la planta, proporcionando protección contra una amplia gama de patógenos fúngicos .
Compuestos Similares:
- Benomyl
- Carbendazim
- This compound-metilo
Propiedades
IUPAC Name |
ethyl N-[[2-(ethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNCATAIYKQPOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S2 | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034531 | |
| Record name | Thiophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thiophanate ethyl appears as colorless crystals. Non corrosive., Colorless or yellow odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophanate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7418 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Almost insoluble in water; sparingly soluble in most organic solvents | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless plates from acetone, Yellow or yellowish crystalline solid | |
CAS No. |
23564-06-9 | |
| Record name | THIOPHANATE ETHYL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thiophanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23564-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophanate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023564069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiophanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.568 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOPHANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q0Y96D5I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
194 °C (decomposes) | |
| Record name | THIOPHANATE ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6938 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of thiophanate-methyl?
A1: Thiophanate-methyl itself is a pro-fungicide, meaning it converts to its active form within the target organism. It transforms into methyl benzimidazol-2-ylcarbamate (MBC) []. MBC disrupts fungal growth by binding to β-tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division and intracellular transport [, , ].
Q2: What are the downstream effects of thiophanate-methyl on fungi?
A2: By inhibiting β-tubulin, thiophanate-methyl ultimately disrupts microtubule assembly. This disruption leads to a cascade of effects, including the inhibition of fungal cell division, impaired transport of nutrients and organelles, and ultimately, fungal cell death [, ].
Q3: What is the molecular formula and weight of thiophanate-methyl?
A3: The molecular formula for thiophanate-methyl is C12H14N4O4S2, and its molecular weight is 342.4 g/mol [, ].
Q4: How does the pH of the application medium affect thiophanate-methyl?
A4: Lower pH levels can decrease both the fungitoxic activity and the conversion rate of thiophanate-methyl into its active form, methyl benzimidazol-2-ylcarbamate (MBC) [].
Q5: What is the primary mechanism of resistance to thiophanate-methyl in fungi?
A5: The most prevalent resistance mechanism involves mutations in the β-tubulin gene, specifically at codon 198. A common substitution is glutamic acid to alanine (E198A), reducing the binding affinity of MBC to β-tubulin and rendering the fungicide less effective [, , , ].
Q6: What are the potential toxicological concerns associated with thiophanate-methyl?
A7: While generally considered safe when used according to recommended guidelines, studies have shown that thiophanate-methyl can induce oxidative stress, leading to hematological and genotoxic effects in rats []. Further research is necessary to fully understand its long-term impact on human health and the environment.
Q7: What analytical methods are commonly used to determine thiophanate-methyl and its metabolites in various matrices?
A8: High-performance liquid chromatography (HPLC) coupled with different detectors, such as diode array detectors (DAD) [, ], tandem mass spectrometry (MS/MS) [], or photodiode array detectors [], are frequently employed for the quantification of thiophanate-methyl and carbendazim in various matrices like apples, tea, and rapeseed.
Q8: Have these analytical methods undergone validation?
A9: Yes, the developed HPLC methods for thiophanate-methyl and carbendazim determination are validated for parameters like accuracy, precision, specificity, and limits of detection and quantification, ensuring reliable and robust analysis [, , ].
Q9: What is the environmental fate of thiophanate-methyl?
A10: Thiophanate-methyl rapidly degrades in the environment, primarily into its metabolite carbendazim [, ].
Q10: What are the potential ecological effects of thiophanate-methyl?
A11: Studies have shown that thiophanate-methyl can negatively impact beneficial soil organisms like earthworms, potentially affecting soil health and biodiversity [, ]. This highlights the need for responsible usage and exploration of alternative, environmentally friendly fungicides.
Q11: What are some common applications of thiophanate-methyl in agriculture?
A12: Thiophanate-methyl effectively controls various fungal diseases in different crops. It is used against Alternaria leaf spot in ornamental plants [], spring dead spot in bermudagrass turf [], and Fusarium leaf spot in dracaena [].
Q12: Can thiophanate-methyl be used as a seed treatment?
A13: Yes, thiophanate-methyl is effective as a seed treatment, protecting against seed-borne fungal diseases in crops like green gram [] and turfgrass []. It is often combined with other fungicides for broader spectrum disease control [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(4R)-4-hydroxy-6-oxocyclohexen-1-yl] benzoate](/img/structure/B166713.png)




![4,5-Difluorobenzo[a]pyrene](/img/structure/B166725.png)






![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
